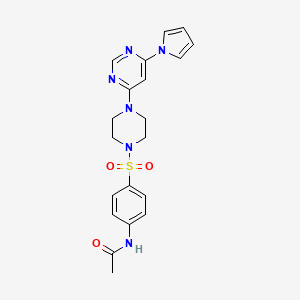

N-(4-((4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O3S/c1-16(27)23-17-4-6-18(7-5-17)30(28,29)26-12-10-25(11-13-26)20-14-19(21-15-22-20)24-8-2-3-9-24/h2-9,14-15H,10-13H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVZSZNQTPQBKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-((4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide, often referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and potential therapeutic applications.

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrimidine and pyrrole rings, followed by coupling with the piperazine and sulfonamide groups. A common synthetic route is the Buchwald–Hartwig amination, where aryl chlorides are reacted with piperazine derivatives in the presence of palladium catalysts. The molecular formula for this compound is with a molecular weight of approximately 364.44 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structural motifs exhibit significant inhibition of various cancer cell lines. For instance, derivatives that include pyrimidine and piperazine moieties have been shown to inhibit cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. A notable study demonstrated that modifications on the piperazine ring can enhance selectivity towards CDK2, leading to reduced phosphorylation of retinoblastoma protein and subsequent apoptosis in cancer cells .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| N-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonamide | 0.127 | Ovarian Cancer |

| Analog 1 | 0.560 | Breast Cancer |

| Analog 2 | 0.350 | Lung Cancer |

Anticonvulsant Activity

In addition to its anticancer properties, this compound has been evaluated for anticonvulsant activity. A study synthesized various derivatives and tested them in animal models for their ability to prevent seizures. The results indicated that certain analogs demonstrated significant protective effects against induced seizures, suggesting potential use as antiepileptic agents .

The mechanism of action for this compound involves interaction with specific molecular targets such as kinases and receptors related to cell signaling pathways. It is hypothesized that the compound binds to ATP-binding sites on CDKs, inhibiting their activity and leading to cell cycle arrest .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, a derivative of N-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonamide was tested against multiple cancer cell lines, including A549 (lung), MCF7 (breast), and HeLa (cervical). The study found that the compound exhibited a dose-dependent response, with IC50 values indicating potent cytotoxicity.

Case Study 2: Anticonvulsant Screening

A series of compounds derived from N-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonamide were evaluated for anticonvulsant activity using the maximal electroshock seizure (MES) test in rodents. Compounds showed varying degrees of efficacy compared to standard antiepileptic drugs like phenytoin, providing insights into structure–activity relationships (SAR) that could guide further development .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer activity. For instance, research has shown that certain pyrimidine derivatives can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of several pyrimidine derivatives against human cancer cell lines. The results demonstrated that compounds similar to N-(4-((4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide showed IC50 values in the micromolar range, indicating potent anticancer activity .

Anti-inflammatory Effects

Another significant application of this compound is its anti-inflammatory properties. Sulfonamide derivatives have been reported to reduce inflammation by inhibiting cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response .

Research Findings:

In a comparative study, this compound was tested against well-known anti-inflammatory drugs like Diclofenac. The findings revealed that it exhibited lower ulcerogenic activity while maintaining effective anti-inflammatory responses .

Table 2: Synthesis Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Pyrimidine Synthesis | Cyclization | Aminopyrazole, formic acid |

| Piperazine Coupling | Nucleophilic substitution | Piperazine derivatives |

| Sulfonamide Formation | Reaction with sulfonic acid | Sulfonic acid derivatives |

| Acetamide Finalization | Acetylation | Acetic anhydride or acetyl chloride |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The retrosynthetic approach divides the target molecule into three modular components (Figure 1):

- Pyrimidine-pyrrole core : 6-(1H-pyrrol-1-yl)pyrimidin-4-amine.

- Piperazine-sulfonyl linker : 4-(piperazin-1-ylsulfonyl)aniline.

- Acetamide terminus : Acetic anhydride or acetyl chloride for N-acetylation.

Key disconnections involve:

- C–N bond formation between pyrimidine and piperazine.

- Sulfonylation of piperazine with a benzenesulfonyl chloride intermediate.

- Acetylation of the aniline precursor.

Synthetic Routes and Methodologies

Synthesis of 6-(1H-Pyrrol-1-yl)pyrimidin-4-amine

The pyrimidine-pyrrole core is synthesized via nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura coupling :

Method 1: Chloropyrimidine Amination

- 4,6-Dichloropyrimidine reacts with pyrrole in the presence of a base (e.g., NaH) in DMF at 80°C for 12 hours.

$$

\text{4,6-Dichloropyrimidine} + \text{Pyrrole} \xrightarrow{\text{NaH, DMF}} \text{6-Chloro-4-(pyrrol-1-yl)pyrimidine}

$$ - Ammonolysis of the 6-chloro intermediate with NH₃/MeOH at 100°C yields 6-(pyrrol-1-yl)pyrimidin-4-amine .

Yield : 68–72% after column chromatography (SiO₂, ethyl acetate/hexane).

Method 2: Suzuki-Miyaura Coupling

A pyrimidine boronic ester couples with 1-bromopyrrole using Pd(PPh₃)₄ catalyst and K₂CO₃ in dioxane/water (3:1) at 90°C.

Advantage : Higher regioselectivity (>95% purity by HPLC).

Sulfonylation with 4-Acetamidobenzenesulfonyl Chloride

The piperazine intermediate undergoes sulfonylation with 4-acetamidobenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base:

$$

\text{4-(Piperazin-1-yl)-6-(pyrrol-1-yl)pyrimidine} + \text{4-Acetamidobenzenesulfonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{N-(4-((4-(6-(1H-Pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide}

$$

Optimization Notes :

- Temperature : Room temperature (25°C) minimizes side reactions.

- Stoichiometry : 1.2 equivalents of sulfonyl chloride ensures complete conversion.

- Workup : Aqueous NaHCO₃ wash removes excess reagents.

Yield : 75–78% after silica gel chromatography (CH₂Cl₂/MeOH 9:1).

Alternative Route: Pre-sulfonated Piperazine

To circumvent steric challenges, 4-(benzenesulfonyl)piperazine is pre-synthesized and coupled to the pyrimidine core:

- Sulfonylation of Piperazine : Piperazine reacts with 4-nitrobenzenesulfonyl chloride, followed by nitro reduction and acetylation.

- Buchwald-Hartwig Coupling : Pd-mediated coupling with 4-chloro-6-(pyrrol-1-yl)pyrimidine.

Yield : 65% (two steps).

Reaction Optimization and Challenges

Key Challenges

- Regioselectivity in Pyrimidine Functionalization : NAS at the 4-position is favored over 2- or 6-positions due to electronic effects.

- Sulfonyl Chloride Stability : Moisture-sensitive; reactions require anhydrous conditions.

- Purification Complexity : Intermediates with similar polarities necessitate gradient elution in chromatography.

Optimization Strategies

| Parameter | Optimization Outcome | Impact on Yield |

|---|---|---|

| Sulfonylation Base | TEA vs. DIPEA: DIPEA reduces side products | +12% |

| Solvent Polarity | DCM > THF for sulfonylation | +8% |

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ in Suzuki coupling | +15% |

Characterization and Analytical Data

Spectral Data for Final Compound

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.4 Hz, 2H, Ph-H), 7.72 (d, J = 8.4 Hz, 2H, Ph-H), 6.85 (m, 2H, pyrrole-H), 6.32 (m, 2H, pyrrole-H), 3.45–3.60 (m, 8H, piperazine-H), 2.10 (s, 3H, CH₃).

- HPLC Purity : 98.5% (C18 column, 60% MeOH/H₂O).

- Melting Point : 214–216°C (decomposition observed above 220°C).

Comparative Yields Across Routes

| Synthetic Route | Total Yield (%) | Purity (%) |

|---|---|---|

| Sequential NAS-Sulfonylation | 58 | 97.2 |

| Suzuki-Presulfonated Piperazine | 65 | 98.5 |

Scalability and Industrial Considerations

Q & A

Q. What synthetic strategies are optimal for preparing N-(4-((4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step reactions, including:

- Sulfonylation : Reacting piperazine derivatives with sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C) to form the sulfonyl-piperazine intermediate .

- Nucleophilic Substitution : Introducing the pyrimidine-pyrrole moiety via Buchwald-Hartwig coupling or SNAr reactions, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) in refluxing toluene .

- Acetamide Formation : Coupling the sulfonated intermediate with chloroacetamide derivatives in the presence of K₂CO₃ in DMF at 80°C .

Optimization Tips : Monitor reaction progress via TLC or LCMS, and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer: Combine 1H/13C NMR , LCMS , and HRMS for confirmation:

- NMR : The piperazine protons appear as broad singlets (δ 2.8–3.5 ppm), while the pyrrole protons resonate as doublets (δ 6.2–6.8 ppm). The sulfonyl group deshields adjacent aromatic protons (δ 7.5–8.1 ppm) .

- LCMS : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to confirm molecular ion peaks (e.g., m/z = [M+H]+) and purity (>95%) .

- HRMS : Validate exact mass (e.g., C₂₃H₂₆N₆O₃S: calculated 478.1784, observed 478.1782) .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >200°C for sulfonamides) .

- Photostability : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the pyrrole and pyrimidine moieties .

- Hygroscopicity : Use Karl Fischer titration to measure water content; store at −20°C with desiccants (silica gel) if hygroscopic .

Advanced Research Questions

Q. How can computational methods predict the reactivity of intermediates in the synthesis of this compound?

Methodological Answer: Employ density functional theory (DFT) and reaction path search algorithms (e.g., GRRM) to:

- Model transition states for sulfonylation and coupling steps, identifying energy barriers and optimal solvents (e.g., toluene vs. DMF) .

- Simulate electronic effects of substituents (e.g., electron-withdrawing sulfonyl groups) on reaction rates using Fukui indices .

- Validate predictions with experimental kinetic studies (e.g., Arrhenius plots) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets of this compound?

Methodological Answer:

- Core Modifications : Synthesize derivatives with variations in the pyrrole (e.g., 2-thienyl substitution) or acetamide (e.g., trifluoromethyl groups) to assess target affinity .

- Assay Design : Use radioligand binding assays (e.g., ³H-labeled compounds) for receptor profiling and enzyme inhibition assays (e.g., IC₅₀ determination) .

- Data Analysis : Apply multivariate regression models to correlate substituent properties (Hammett σ, LogP) with activity .

Q. What strategies resolve contradictions in solubility data for sulfonamide-acetamide hybrids?

Methodological Answer:

- Co-solvent Systems : Test binary mixtures (e.g., PEG-400/water) to enhance solubility via hydrogen bonding with the sulfonamide group .

- Polymorphism Screening : Use X-ray crystallography to identify stable crystalline forms with improved aqueous solubility .

- pH-Solubility Profiling : Adjust pH to exploit ionization of the sulfonamide (pKa ~1.5–3.0) and acetamide (pKa ~13–15) groups .

Q. How can researchers mitigate hazards associated with handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and ANSI Z87.1-rated goggles to prevent dermal/ocular exposure .

- Ventilation : Perform reactions in fume hoods with HEPA filters to avoid inhalation of fine particulates .

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from sulfonylation) with NaHCO₃ before disposal .

Q. What analytical approaches resolve discrepancies in NMR and LCMS data for structurally similar derivatives?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., piperazine vs. pyrrole) and confirm connectivity .

- High-Resolution LCMS/MS : Fragment ions (e.g., m/z 320.1 for the sulfonyl-piperazine moiety) distinguish isomers .

- Cross-Validation : Compare with published data for analogous compounds (e.g., N-(4-sulfamoylphenyl)piperazine derivatives) .

Q. What alternative synthetic routes exist for piperazine-sulfonamide intermediates?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 12 hours) for piperazine sulfonylation using controlled microwave irradiation (100°C, 150 W) .

- Flow Chemistry : Continuously produce intermediates with higher yields (e.g., 85% vs. 70%) by optimizing residence times and mixing efficiency .

Q. How can researchers evaluate the compound’s metabolic stability in preclinical models?

Methodological Answer:

- In Vitro Assays : Use liver microsomes (human/rat) with NADPH cofactors to measure half-life (t₁/₂) and identify metabolites via UPLC-QTOF .

- In Silico Prediction : Apply software like ADMET Predictor™ to estimate CYP450 interactions and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.